2,3-Dibromo-1-benzothiophene 1,1-dioxide
Description
2,3-Dibromo-1-benzothiophene 1,1-dioxide (CAS 19163-38-3) is a halogenated benzothiophene derivative with the molecular formula C₈H₄Br₂O₂S and a molar mass of 323.99 g/mol . The compound features a benzothiophene core oxidized to a 1,1-dioxide (sulfone) group, with bromine substituents at the 2- and 3-positions. This structure imparts unique reactivity, particularly in cross-coupling reactions, due to the electron-withdrawing sulfone group and bromine atoms, which serve as leaving groups in substitution or metal-mediated transformations .
Properties
CAS No. |
19163-38-3 |
|---|---|
Molecular Formula |
C8H4Br2O2S |
Molecular Weight |
323.99 g/mol |
IUPAC Name |
2,3-dibromo-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4H |
InChI Key |
GNRZWFXQDOCWQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2,3-Dibromo-1-benzothiophene 1,1-dioxide is compared to analogs with variations in substituents, oxidation states, and core heterocycles.
Table 1: Structural and Physicochemical Comparisons
Research Findings and Limitations
- Synthetic Utility : Copper-mediated coupling reactions (e.g., Hurtley reaction) have been employed with dibrominated sulfones to synthesize polyynes and complex heterocycles, leveraging bromine’s leaving-group ability .
- Gaps in Data : Direct comparative studies on solubility, crystallinity, or biological activity between this compound and its analogs are sparse. Most inferences derive from structural analogies rather than experimental head-to-head analyses .
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